molecular formula C28H34O7 B191287 Gedunin CAS No. 2753-30-2

Gedunin

Cat. No. B191287
CAS RN: 2753-30-2
M. Wt: 482.6 g/mol
InChI Key: YJXDGWUNRYLINJ-MQNPGKSISA-N
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Scientific Research Applications

  • Antibacterial and Insecticidal Properties : Gedunin has demonstrated significant antibacterial and insecticidal effects (Braga et al., 2020).

  • Antimalarial Activity : It is recognized for its antimalarial properties, as indicated by its isolation from the neem tree Azadirachta indica (Khalid et al., 1989).

  • Anticancer and Neuroprotective Effects : Gedunin has shown promise in anticancer treatments, particularly in its ability to inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. It also demonstrates neuroprotective effects (Brandt et al., 2008).

  • Treatment of Oral Carcinogenesis : Gedunin's impact on oral cancer development and progression has been observed, particularly in how it modulates oncogenic signaling pathways to block angiogenesis (Kishore T et al., 2016).

  • Anti-inflammatory and Antinociceptive Effects : In rodent models, gedunin exhibits significant anti-inflammatory and antinociceptive activities, potentially due to its modulation of oxidative stress and inflammation (Ologe, 2022).

  • Cardioprotective Effects : Gedunin has shown potential in protecting against myocardial infarction by suppressing NF-κB-mediated inflammatory pathways (Sun & You, 2022).

  • Applications in Drug Development : Advances in machine learning have enabled the prediction of molecular properties of modified gedunin, which is crucial for rational drug design and exploration (Aly & Alotaibi, 2023).

Safety And Hazards

Specific safety and hazard information for Gedunin can be found in the Safety Data Sheets8. However, it’s important to note that any substance should be handled with appropriate safety measures.


properties

IUPAC Name

[(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17-,18+,20-,21+,22-,25-,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXDGWUNRYLINJ-BHAPSIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gedunin

CAS RN

2753-30-2
Record name Gedunin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2753-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEDUNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH4BN8F5Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,060
Citations
TM Braga, L Rocha, TY Chung, RF Oliveira, C Pinho… - Molecules, 2020 - mdpi.com
… In this study, the treatment with gedunin inhibited growth of all cell lines, and synergism between gedunin and paclitaxel was detected even at low concentrations (2.5 µM for each), …
Number of citations: 60 www.mdpi.com
SG Kamath, N Chen, Y Xiong, R Wenham… - International Journal of …, 2009 - ijgc.bmj.com
… of gedunin on ovarian cancer cell proliferation and cisplatin response. Further, in an effort to elucidate the molecular underpinnings of gedunin action… associated with gedunin response. …
Number of citations: 76 ijgc.bmj.com
S MacKinnon, T Durst, JT Arnason… - Journal of Natural …, 1997 - ACS Publications
… gedunin. These extracts were more effective against the W2 clone than the D6 clone, suggesting there is no cross-resistance to chloroquine. Gedunin … Only gedunin had better activity …
Number of citations: 268 pubs.acs.org
CA Patwardhan, A Fauq, LB Peterson, C Miller… - Journal of Biological …, 2013 - ASBMB
… gedunin may provide a new alternative to inactivate the Hsp90 machine. We show that gedunin … Using molecular docking and mutational analysis, we mapped the gedunin-binding site …
Number of citations: 154 www.jbc.org
GEL Brandt, MD Schmidt, TE Prisinzano… - Journal of medicinal …, 2008 - ACS Publications
Gedunin (1), a tetranortriterpenoid isolated from the Indian … The mechanism of action by which gedunin induces client … , 19 semisynthetic derivatives of gedunin were prepared and their …
Number of citations: 186 pubs.acs.org
A Lupescu, R Bissinger, J Warsi, K Jilani… - Cellular Physiology and …, 2014 - karger.com
… 2, a 48 h exposure to gedunin was followed by a slight decrease of forward scatter, an effect … at 24 µM gedunin concentration. Thus, exposure of erythrocytes to gedunin was followed by …
Number of citations: 81 karger.com
J Li, F Chen, H Renata - Journal of the American Chemical …, 2022 - ACS Publications
… of gedunin as a prototypical ring D-seco limonoid. In addition to HSP90 inhibition, gedunin … utilize intermediates from this work to access gedunin suggested that their use would lead …
Number of citations: 6 pubs.acs.org
M Aly, AS Alotaibi - Molecules, 2023 - mdpi.com
… used to convert a modified gedunin SMILE into a molecular image. … We aim to find the properties of modified gedunin using K-… of molecules of modified gedunin. The total accuracy of …
Number of citations: 3 www.mdpi.com
S Omar, K Godard, A Ingham, H Hussain… - Annals of applied …, 2003 - Wiley Online Library
… mg kg‐1 day‐1 for 4 days, gedunin was able to suppress the … However, a binary treatment of 50 mg kg‐1 day‐1 gedunin … mg kg‐1 day‐1 gedunin dose range when administration was …
Number of citations: 40 onlinelibrary.wiley.com
FK Ferraris, KH Moret, ABC Figueiredo… - International …, 2012 - Elsevier
… gedunin impaired allergic responses primarily by modulating T lymphocyte functions. The intraperitoneal (ip) administration of gedunin … pre-treatment with gedunin inhibited eosinophil …
Number of citations: 48 www.sciencedirect.com

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